N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential biochemical activities. This compound is part of a broader class of indeno[1,2-d]thiazole derivatives, which have been studied for their inhibitory effects on various biological targets, including viral proteases .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is the 3-chymotrypsin-like cysteine protease (3CLpro), which is crucial for the replication of certain viruses, including SARS-CoV-2 . The compound exhibits inhibitory activity against 3CLpro, thereby impeding viral replication. This interaction is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition and subsequent disruption of the viral life cycle.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of 3CLpro, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit precisely into the enzyme’s active site. The inhibition of 3CLpro leads to a cascade of effects, including the disruption of viral protein processing and the inhibition of viral replication. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Preparation Methods
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the indeno[1,2-d]thiazole core. This core is then functionalized with a methoxybenzofuran moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of viral proteases, particularly the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. This makes it a potential candidate for the development of antiviral drugs. Additionally, its unique structure allows for further exploration in various industrial applications .
Comparison with Similar Compounds
N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide can be compared with other indeno[1,2-d]thiazole derivatives, such as N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide and N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideThe uniqueness of this compound lies in its specific methoxybenzofuran moiety, which has been shown to enhance its inhibitory activity against certain viral proteases .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-24-14-8-4-6-12-9-15(25-18(12)14)19(23)22-20-21-17-13-7-3-2-5-11(13)10-16(17)26-20/h2-9H,10H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDWNCSJHNDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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